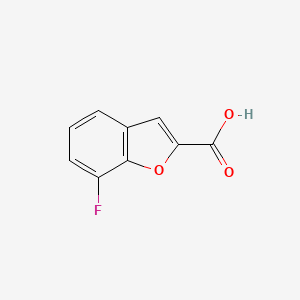

7-Fluorobenzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Core Structures in Heterocyclic Chemistry

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent structural motif in the field of heterocyclic chemistry. uq.edu.au This scaffold is not only prevalent in a vast array of natural products but also serves as a foundational structure for numerous synthetic compounds with significant biological activities. phytojournal.com The inherent versatility of the benzofuran core has made it a subject of intense research, leading to its designation as a "privileged scaffold" in medicinal chemistry—a term used to describe molecular frameworks that are capable of binding to multiple biological targets. taylorandfrancis.com

The broad spectrum of pharmacological activities associated with benzofuran derivatives is remarkable. nih.gov Researchers have extensively documented their potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents. phytojournal.combohrium.comnih.gov This wide range of bioactivity has solidified the importance of the benzofuran nucleus as a key building block in the design and development of new therapeutic agents. bohrium.com Many clinically approved drugs and compounds in advanced stages of development contain this heterocyclic core, underscoring its value in drug discovery. phytojournal.comsunderland.ac.uk The continued exploration of benzofuran derivatives promises to yield novel molecules with potent and selective biological effects. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPFHBJPUWLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385808-59-3 | |

| Record name | 7-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fluorine Substitution: a Strategic Tool in Molecular Design

Strategic Role of Fluorine Substitution in Medicinal Chemistry Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in modern medicinal chemistry. nih.govacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on the physicochemical and pharmacokinetic properties of a molecule. tandfonline.comnih.gov Even the substitution of a single hydrogen atom with fluorine can lead to significant improvements in a drug candidate's profile. tandfonline.com

| Property | Effect of Fluorination |

|---|---|

| Metabolic Stability | Often increased by blocking sites of metabolic oxidation. tandfonline.com |

| Binding Affinity | Can be enhanced through new polar and nonpolar interactions. tandfonline.com |

| Lipophilicity | Modulated to improve membrane permeability and solubility. selvita.com |

| pKa (Acidity) | Altered for nearby functional groups, affecting ionization state. nih.gov |

| Bioavailability | Generally improved due to enhanced stability and permeability. scispace.com |

The Carboxylic Acid Group: a Key Player in Bioactivity

Overview of Carboxylic Acid Functionality in Bioactive Molecules

The carboxylic acid functional group is one of the most prevalent and important moieties in the realm of bioactive molecules, particularly in pharmaceuticals. wiley-vch.de It is estimated that approximately 25% of all commercialized drugs contain a carboxylic acid group. wiley-vch.de This functional group is a key component of many pharmacophores, which are the specific features of a molecule responsible for its biological activity. nih.govwikipedia.org

The significance of the carboxylic acid group stems from its ability to act as a hydrogen bond donor and acceptor, enabling it to form strong interactions, such as electrostatic bonds, with biological targets like enzymes and receptors. nih.govacs.org At physiological pH, the carboxylic acid group is typically ionized to its carboxylate form, which significantly enhances the water solubility of a molecule—a crucial factor for drug administration and distribution in the body. researchgate.netaakash.ac.in However, this ionization can also present challenges, such as limited ability to cross biological membranes, which has led to the development of various bioisosteres—structurally different groups with similar biological properties—to overcome such liabilities while retaining the desired activity. acs.orgnih.govresearchgate.net The presence of this group is fundamental to the structure and function of numerous essential biomolecules, including amino acids and fatty acids, further cementing its importance in biological systems. wiley-vch.deaakash.ac.in

| Role | Description |

|---|---|

| Target Binding | Acts as a hydrogen bond donor/acceptor, forming strong electrostatic interactions with receptors and enzymes. nih.govacs.org |

| Solubility | Increases aqueous solubility due to ionization at physiological pH, aiding in drug formulation and distribution. researchgate.netaakash.ac.in |

| Pharmacophore Component | Frequently serves as an essential feature for molecular recognition and biological activity. nih.govresearchgate.net |

| Metabolic Handle | Can be a site for metabolic transformations, though this can sometimes be a liability. acs.orgresearchgate.net |

| Bioisostere Anchor | Serves as a key functional group that can be replaced by surrogates to fine-tune properties. nih.govresearchgate.net |

Strategies for Benzofuran (B130515) Ring System Construction

The construction of the benzofuran ring is a cornerstone of organic synthesis, with a multitude of strategies developed to achieve this goal. These methods can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the benzofuran nucleus. rsc.orgresearchgate.netnih.gov This approach typically involves the formation of a key bond to close the five-membered furan (B31954) ring onto a pre-existing benzene (B151609) ring.

One common method involves the base-promoted intramolecular cyclization of o-bromobenzylketones. This transition-metal-free approach has demonstrated broad substrate tolerability, affording substituted benzofurans in moderate to good yields. researchgate.net Another strategy utilizes an acetylene-activated SNAr/intramolecular cyclization cascade. In this sequence, the acetylene (B1199291) group serves a dual role: it activates the substrate for nucleophilic aromatic substitution and provides the carbon framework for the newly formed heterocyclic ring. rsc.org This method is notable for its ability to proceed in water or DMSO without the need for transition metal catalysts. rsc.org

Acyloxy sulfones have also been employed as precursors in intramolecular cyclization reactions. Deprotonation of these substrates leads to the formation of a lactol intermediate, which upon dehydration and isomerization, yields the benzofuran ring. nih.gov This method has proven effective for creating functionalized fused furan ring systems. nih.gov

Palladium-Catalyzed Transformations in Benzofuran Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of benzofurans is no exception. rsc.orgacs.orgrsc.org These methods often involve C-H activation, cross-coupling reactions, and oxidative cyclizations, providing efficient routes to a diverse range of benzofuran derivatives. rsc.orgacs.org

One notable palladium-catalyzed method is the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes via a C-H activation/oxidation tandem reaction. rsc.org This approach has been successfully applied to the synthesis of natural products like decursivine. rsc.org Another powerful strategy is the one-pot synthesis of benzofurans through a palladium-catalyzed enolate arylation of o-bromophenols. acs.org This process exhibits a broad substrate scope and delivers differentially substituted benzofurans in moderate to excellent yields. acs.org

Palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes provides a direct route to 2,3-disubstituted benzo[b]furans. researchgate.net Furthermore, palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes have been developed for the synthesis of silyl (B83357) benzofurans under mild conditions. rsc.org The regioselective C-H arylation of benzofurans using triarylantimony difluorides is another significant palladium-catalyzed transformation for producing 2-arylbenzofurans. proquest.com

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| C-H Activation/Oxidation | 2-Hydroxystyrenes and Iodobenzenes | Tandem reaction, applicable to natural product synthesis. | rsc.org |

| Enolate Arylation | o-Bromophenols and Ketones | One-pot process, broad substrate scope. | acs.org |

| Oxidative Annulation | Phenols and Internal Alkynes | Direct synthesis of 2,3-disubstituted benzofurans. | researchgate.net |

| Cyclization/Silylation | 1,6-Enynes and Disilanes | Mild conditions, synthesis of silyl benzofurans. | rsc.org |

| C-H Arylation | Benzofurans and Triarylantimony Difluorides | Regioselective synthesis of 2-arylbenzofurans. | proquest.com |

Copper-Catalyzed Routes for Benzofuran Formation

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. rsc.org These methods often proceed under mild conditions and exhibit excellent functional group tolerance. A prominent example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization. rsc.org

Copper catalysts have also been successfully employed in the ring closure of aryl o-bromobenzyl ketones. nih.gov Additionally, a tandem palladium/copper-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization of 2-iodophenols with terminal alkynes is a versatile one-pot method for preparing a variety of benzofuran derivatives. researchgate.net

Decarboxylative Coupling Strategies for C-C Bond Formation

Decarboxylative coupling has emerged as a powerful strategy for C-C bond formation, utilizing readily available carboxylic acids as starting materials. organic-chemistry.org This approach avoids the need for pre-functionalized organometallic reagents. In the context of benzofuran synthesis, copper-catalyzed decarboxylative intramolecular C-O coupling has been developed. rsc.org For instance, 2-arylbenzofurans can be prepared from 3-arylcoumarins in a one-pot reaction under aerobic conditions. rsc.org This transformation is believed to proceed through ring-opening, decarboxylation, and subsequent intramolecular C-O cross-coupling. rsc.org

More recently, copper-catalyzed ligand-to-metal charge transfer (LMCT) has enabled the decarboxylative borylation of (hetero)aryl acids, which can then be used in one-pot cross-coupling reactions. nih.gov This method allows for the synthesis of a wide range of functionalized benzofurans. nih.gov

Biocatalytic Approaches to Benzofuran Derivatives

While less common, biocatalytic methods are gaining traction for the synthesis of benzofuran derivatives due to their high selectivity and environmentally benign nature. These approaches often utilize enzymes to perform key transformations. For example, a membrane-bound coumarin (B35378) C-glucosyltransferase has been used in the biocatalytic synthesis of coumarin and benzofuran C-glucosides. acs.org

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position within the benzofuran scaffold is crucial for fine-tuning the biological activity of the final compound. Therefore, regioselective fluorination techniques are of paramount importance.

An efficient protocol for the synthesis of 3-fluoro-2-hydroxy-2-substituted benzo[b]furans has been developed using Selectfluor™ as the fluorinating agent in a mixture of acetonitrile (B52724) and water. nih.gov Subsequent dehydration of these intermediates readily provides the corresponding 3-fluorinated, 2-substituted benzo[b]furans in high yields. nih.gov

Another approach involves a visible-light-induced defluorinative cross-coupling of α-CF3-ortho-hydroxystyrenes with carboxylic acids. This reaction produces gem-difluoroalkenes, which then undergo a 5-endo-trig cyclization to yield 2-fluorobenzofurans. nih.gov Mechanistic studies suggest that the generation of alkyl radicals proceeds through electron transfer between phenoxyl radicals and carboxylates. nih.gov

| Method | Reagent/Catalyst | Position of Fluorination | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor™ | C3 | Mild conditions, high yields. | nih.gov |

| Photocatalytic Defluorinative Coupling | Visible light | C2 | Dual C-F bond cleavage, radical-mediated. | nih.gov |

Direct Fluorination Methods for Heterocyclic Systems

Direct C-H fluorination of a pre-formed benzofuran ring system at the 7-position presents a formidable challenge in synthetic chemistry. Electrophilic fluorinating agents are commonly employed for such transformations; however, the inherent reactivity of the benzofuran ring often leads to reactions at the more electron-rich furan ring, specifically at the C2 or C3 positions. For instance, the decarboxylative fluorination of benzofuran-2-carboxylic acids using Selectfluor™ has been reported to introduce a fluorine atom at the 2-position. Achieving selective fluorination at the C7-position of the benzene ring typically requires directing groups or specific catalysts to overcome the intrinsic reactivity of the heterocycle. Research in palladium-catalyzed C-H functionalization has shown promise for directing reactions to specific positions on aromatic rings, though examples of direct C7-H fluorination on the benzofuran-2-carboxylic acid scaffold remain limited in the literature. nih.gov

Utilization of Fluorinated Building Blocks

A more common and often more efficient strategy for the synthesis of 7-fluorobenzofuran-2-carboxylic acid involves the use of commercially available or readily synthesized fluorinated starting materials. This approach ensures the unequivocal placement of the fluorine atom at the desired position. A key precursor for this method is a suitably substituted fluorinated phenol. For example, the synthesis can commence from 2-fluoro-6-hydroxybenzaldehyde (B135551). The general synthetic scheme involves the reaction of the fluorinated salicylaldehyde (B1680747) derivative with a haloacetate, followed by an intramolecular cyclization to construct the benzofuran ring system. nih.gov

A typical reaction sequence is outlined below:

O-alkylation: 2-fluoro-6-hydroxybenzaldehyde is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step forms the corresponding ether intermediate.

Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to form the ethyl 7-fluorobenzofuran-2-carboxylate.

Hydrolysis: The final step involves the saponification of the ester to the desired this compound, typically using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Fluoro-6-hydroxybenzaldehyde | 1. Ethyl bromoacetate, K2CO3, DMF; 2. Base (e.g., NaOEt), EtOH; 3. NaOH, H2O/EtOH, then H+ | This compound | Varies |

Halogen Exchange Reactions in Fluorobenzofuran Synthesis

Halogen exchange (Halex) reactions provide another viable route to introduce a fluorine atom onto the benzofuran scaffold, particularly when the corresponding chloro- or bromo-substituted precursor is accessible. The Balz-Schiemann reaction is a classical method that can be adapted for this purpose. wikipedia.orgbyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, typically from a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anion, to yield the aryl fluoride.

For the synthesis of this compound, this would necessitate starting with 7-aminobenzofuran-2-carboxylic acid. The key steps are:

Diazotization: The 7-amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF4).

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the C-F bond.

| Starting Material | Reagents and Conditions | Product |

| 7-Aminobenzofuran-2-carboxylic acid | 1. NaNO2, HBF4, H2O, 0-5 °C; 2. Heat | This compound |

Alternatively, nucleophilic aromatic substitution of a more activated 7-halobenzofuran-2-carboxylic acid derivative with a fluoride salt, such as potassium fluoride or cesium fluoride, can be employed, often requiring high temperatures and polar aprotic solvents.

Late-Stage Fluorination Strategies for Complex Molecules

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound. For this compound derivatives, this would typically involve the selective C-H fluorination of the 7-position of a pre-existing benzofuran-2-carboxylic acid scaffold.

While direct C-H fluorination at the C7 position is challenging, transition metal-catalyzed C-H activation has emerged as a powerful tool for site-selective functionalization. mdpi.com Palladium and rhodium catalysts, in particular, have been extensively studied for directing C-H functionalization. nih.gov The use of a directing group, often attached to the carboxylic acid moiety (e.g., as an amide), can facilitate the delivery of the catalyst to a specific C-H bond. For instance, an 8-aminoquinoline (B160924) directing group attached to the 2-carboxamide (B11827560) of a benzofuran has been used to direct palladium-catalyzed C-H arylation to the C3 position. nih.govchemrxiv.org While direct C-H fluorination using this approach on the C7 position of benzofuran is not yet widely reported, it represents an active area of research with the potential for future applications.

Functionalization and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the 7-fluorobenzofuran (B1316722) ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives with potentially enhanced biological activities. The most common derivatizations include esterification and amidation.

Esterification Reactions for Benzofuran-2-carboxylic Acid Esters

Esterification of benzofuran-2-carboxylic acids is a fundamental transformation to produce esters, which can serve as prodrugs or key intermediates for further functionalization. The Fischer esterification is a classic and widely used method. masterorganicchemistry.comuantwerpen.be This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| This compound | Methanol | H2SO4 (catalytic) | Reflux | Methyl 7-fluorobenzofuran-2-carboxylate |

| This compound | Ethanol | p-TsOH (catalytic) | Reflux, Dean-Stark trap | Ethyl 7-fluorobenzofuran-2-carboxylate |

Other methods for esterification include reaction with alkyl halides in the presence of a base, or the use of coupling reagents to activate the carboxylic acid prior to the addition of the alcohol.

Amidation and Acylsulfonamide Formation

The formation of amides from carboxylic acids is one of the most important reactions in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. nih.gov The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. This can be achieved by converting the carboxylic acid to a more reactive species such as an acid chloride or by using a peptide coupling reagent. peptide.comluxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and reduce racemization. mdpi.com Another class of highly efficient coupling reagents are uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

| Carboxylic Acid | Amine | Coupling Reagent/Method | Product |

| This compound | Benzylamine | 1. SOCl2; 2. Benzylamine, Et3N | N-Benzyl-7-fluorobenzofuran-2-carboxamide |

| This compound | Morpholine | EDC, HOBt, DMF | 7-Fluoro-N-morpholinobenzofuran-2-carboxamide |

| This compound | Aniline | HATU, DIPEA, CH2Cl2 | N-Phenyl-7-fluorobenzofuran-2-carboxamide |

A related and medicinally important functional group is the N-acylsulfonamide, which is often considered a bioisostere of a carboxylic acid due to its similar pKa and hydrogen bonding capabilities. nih.gov The synthesis of N-acylsulfonamides from this compound can be achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, and then reacting it with a sulfonamide in the presence of a base.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Oxalyl chloride, cat. DMF; 2. Benzenesulfonamide, Pyridine | N-(Phenylsulfonyl)-7-fluorobenzofuran-2-carboxamide |

This reaction provides access to a class of compounds with distinct physicochemical properties compared to the parent carboxylic acid or the corresponding amides.

Application of this compound as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis, primarily due to the presence of two key reactive sites: the carboxylic acid group and the fluorinated benzofuran core. The carboxylic acid functional group at the 2-position serves as a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or other derivatives, allowing for the incorporation of the 7-fluorobenzofuran moiety into larger and more complex molecular architectures. This versatility is crucial in medicinal chemistry and materials science, where the benzofuran scaffold is a common structural motif.

Derivatives of benzofuran-2-carboxylic acid are known to exhibit a range of pharmacological activities. While specific applications of the 7-fluoro derivative as an intermediate in named drug synthesis are not extensively detailed in publicly available literature, the general class of compounds has been investigated for various therapeutic purposes. For instance, derivatives of benzofuran-2-carboxylic acid have been explored as potential anti-inflammatory agents and for their selective cytotoxicity against human cancer cell lines. The introduction of a fluorine atom at the 7-position is of particular interest as fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthetic utility of this compound is summarized in the table below, highlighting the potential transformations of its carboxylic acid group.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Alcohol, Acid catalyst | Ester | Prodrug synthesis, modification of solubility |

| This compound | Amine, Coupling agent (e.g., HATU, EDC) | Amide | Bioactive molecule synthesis, peptide coupling |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride | Highly reactive intermediate for acylation reactions |

| This compound | Reducing agent (e.g., LiAlH₄) | Alcohol (7-Fluoro-2-(hydroxymethyl)benzofuran) | Further functional group manipulation |

Suzuki Coupling Strategies Involving Fluorobenzofuran Intermediates

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. researchgate.net In the context of fluorobenzofuran chemistry, Suzuki coupling provides a strategic approach to introduce diverse aryl or heteroaryl substituents onto the benzofuran core. This is particularly relevant for modifying the electronic and steric properties of the molecule to enhance its biological activity or material properties.

Research has demonstrated the feasibility of cross-coupling reactions involving fluorobenzofuran substrates. A notable strategy involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. achemblock.com This reaction proceeds through the activation of the aromatic C–F bond, which is typically challenging. The process is thought to involve the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to generate a benzofuranylnickel(II) fluoride species, which then undergoes transmetalation with the arylboronic acid to yield the coupled product. achemblock.com This nickel-catalyzed approach is advantageous as it can operate under mild conditions. achemblock.com

Palladium-catalyzed Suzuki reactions are also a cornerstone for the functionalization of benzofuran systems. researchgate.net These reactions typically involve the coupling of a halo-benzofuran (e.g., bromo- or chloro-benzofuran) with an organoboron reagent. For instance, 5-bromo-2-fluorobenzofuran (B8782360) can be selectively coupled with an arylboronic acid using a palladium catalyst, where the C–Br bond reacts preferentially while the more stable C–F bond remains intact. achemblock.com This orthogonal reactivity allows for sequential, site-selective functionalization of the benzofuran ring system.

The table below summarizes key aspects of coupling strategies applicable to fluorobenzofuran intermediates.

| Coupling Partners | Catalyst System | Key Features | Yield | Reference |

| 2-Fluorobenzofuran + Arylboronic acids | Ni(cod)₂ / PCy₃ | C-F bond activation; proceeds at ambient temperature. | Good to excellent | achemblock.com |

| 5-Bromo-2-fluorobenzofuran + Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Orthogonal coupling; selective C-Br bond activation over C-F. | High (e.g., 95%) | achemblock.com |

| Benzofuran-2-yltrifluoroborate + Aryl halides | Pd(OAc)₂ / RuPhos | Couples with aryl chlorides, which are often less reactive. | High (e.g., 92%) | nih.gov |

| 2-(4-Bromophenyl)benzofuran + Arylboronic acid | Pd(II) complex / K₂CO₃ | Synthesis of benzofuran derivatives with biaryl moieties in aqueous media. | Good to excellent | researchgate.net |

These strategies highlight the robustness of Suzuki and related cross-coupling reactions in the synthesis of complex molecules derived from fluorobenzofuran intermediates, providing a pathway to novel compounds for various scientific applications.

Biological Activities and Mechanistic Investigations of 7 Fluorobenzofuran 2 Carboxylic Acid Scaffolds

Modulation of Enzyme Systems

The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, showing interactions with a variety of enzyme systems critical in human disease.

Inhibition of Lysine (B10760008) Acetyltransferases (KAT6A/B)

Lysine acetyltransferases (KATs) are crucial enzymes involved in chromatin organization and function, making them important therapeutic targets, especially in oncology. nih.gov Specifically, KAT6A and KAT6B are frequently amplified in several cancer types, including breast cancer. nih.gov Research has led to the discovery of an acylsulfonamide-benzofuran series as a novel structural class for inhibiting KAT6A/B. nih.gov These inhibitors function by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone substrates, which plays a key role in chromatin regulation. nih.gov The development of potent and selective KAT6A/B inhibitors, such as those derived from a benzisoxazole series, has shown anti-tumor activity that correlates with the inhibition of H3K23Ac in breast cancer models that over-express KAT6A. nih.gov These findings highlight the potential of benzofuran-related scaffolds in developing epigenetic therapies.

Interaction with the Mammalian 5-Lipoxygenase Enzyme System

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.govprobiologists.com This pathway is a significant target in the study of inflammatory diseases. nih.govprobiologists.com The activation of 5-LOX requires its association with the 5-lipoxygenase-activating protein (FLAP) on the nuclear membrane, which presents arachidonic acid to the enzyme. nih.govresearchgate.netfrontiersin.org While direct studies on 7-fluorobenzofuran-2-carboxylic acid are limited, the general class of compounds that inhibit 5-LOX often interfere with prostaglandin release and transport, suggesting complex interactions with inflammatory pathways. nih.gov For instance, many known 5-LOX inhibitors have been shown to trigger an accumulation of intracellular prostaglandin E2 (PGE2) by targeting the PG exporter MRP-4, indicating that their pharmacological effects can be multifaceted. nih.gov

Assessment as Xanthine Oxidase Inhibitors (based on related compounds)

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a primary strategy for treating conditions like gout and hyperuricemia. researchgate.net Various benzofuran (B130515) derivatives have been investigated for their potential to inhibit this enzyme. Studies on 2-arylbenzo[b]furan derivatives, inspired by the natural XO inhibitor salvianolic acid C, have identified compounds with significant inhibitory activity. nih.govresearchgate.net Structure-activity relationship analyses have revealed that the 2-arylbenzo[b]furan core is crucial for this activity. nih.gov For example, certain synthesized 2-arylbenzo[b]furan derivatives demonstrated potent XO inhibitory activities with IC50 values comparable to the standard drug, allopurinol. researchgate.net

| Compound Series | Most Potent Compound Example | IC50 Value (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-Arylbenzo[b]furan analogues | Compound 34 | 3.99 | Not Specified | nih.gov |

| 3-Phenyl coumarin (B35378) and 2-phenylbenzofuran derivatives | Compound 24 | 8.4 | Uncompetitive | nih.gov |

| 2-Arylbenzo[b]furan derivatives based on salvianolic acid C | Compound 5b | 3.99 - 6.36 | Not Specified | researchgate.net |

Effects on Apurinic/Apyrimidinic Endonuclease 1 (APE1) (based on related compounds)

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as Redox Factor-1 (Ref-1), is a vital enzyme in the base excision repair (BER) pathway, which corrects DNA damage. nih.govfrontiersin.orgnih.gov Inhibiting APE1 is considered a viable strategy to sensitize cancer cells to chemotherapy. nih.gov While direct data on this compound is not prominent, research into APE1 inhibitors has identified various small molecules that target its function. nih.gov APE1 possesses both DNA repair (endonuclease) and redox signaling activities, which regulate several transcription factors. frontiersin.orgnih.gov The development of chemical probes for APE1 is crucial for understanding its role in both normal and cancerous cells and for developing novel anticancer agents that can potentiate the effects of genotoxic treatments. nih.gov

Anti-proliferative and Cytotoxic Activities in Cancer Research Models

The benzofuran scaffold is a common feature in compounds exhibiting anti-proliferative and cytotoxic effects against various human cancer cell lines.

Evaluation in Human Cancer Cell Lines (e.g., HCT116, HL-60, HeLa, MCF-7)

Derivatives of benzofuran-2-carboxylic acid have demonstrated significant cytotoxic activity against a range of human cancer cell lines. researchgate.net The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran structure has been shown to increase anticancer activity. nih.gov This enhancement is likely due to the formation of halogen bonds, which can improve binding affinity to molecular targets. nih.gov

For instance, certain halogenated derivatives of benzofuran have shown potent activity against human chronic (K562) and acute (HL-60) leukemia cells, as well as cervical cancer (HeLa) cells, without significant toxicity to normal cells. nih.gov Studies on specific derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed significant cytotoxicity against selected cancer cell lines. nih.gov Similarly, other benzofuran-based carboxylic acids have displayed promising antiproliferative action against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov A natural bioactive benzofuran derivative has also shown high cytotoxicity and induced apoptosis in the MCF-7 breast cancer cell line. researchgate.net

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 µM | nih.gov |

| Benzofuran-containing carboxylic acid (Compound 9e) | MDA-MB-231 (Breast) | 2.52 ± 0.39 µM | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 µM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 µM | nih.gov |

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | MCF-7 (Breast) | 239 µM (at 24h) | researchgate.net |

Cellular Growth Inhibition Mechanisms and Cell Cycle Perturbation

Benzofuran derivatives have been identified as potent agents capable of inhibiting cell growth by interfering with the cell cycle. nih.gov The regulation of cell cycle progression is a critical process for maintaining homeostasis in healthy tissues, and inducing cell cycle arrest in cancer cells is a recognized strategy in the development of anticancer drugs. mdpi.com

Research into novel benzofuran compounds has demonstrated their ability to impede cell cycle progression. For instance, a specific benzofuran lignan, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.gov This arrest was associated with an increase in the amounts of p21, p27, and cyclin B. nih.gov

Further studies on other halogenated derivatives have reinforced these findings. One investigation examined two compounds, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com The analysis revealed that these compounds induced G2/M phase arrest in HepG2 liver cancer cells. mdpi.com In A549 lung cancer cells, they prompted G2/M arrest along with a slight increase in the S phase population. mdpi.com Similarly, another benzofuran-containing carboxylic acid derivative known as compound 9e was also reported to cause cell cycle disturbances in MDA-MB-231 breast cancer cells. nih.gov This collective evidence highlights the recurring observation that the benzofuran scaffold is a key structural feature in compounds that can perturb the cell cycle, leading to growth inhibition in cancer cells.

| Compound Class | Cell Line(s) | Observed Effect | Source |

| Benzofuran Lignan Derivative | Jurkat T lymphocytes | G2/M Phase Arrest | nih.gov |

| Halogenated Benzofuran Derivatives | HepG2, A549 | G2/M Phase Arrest | mdpi.com |

| Benzofuran-Carboxylic Acid Derivative (9e) | MDA-MB-231 | Cell Cycle Disturbance | nih.gov |

Induction of Apoptosis, PARP-1 Cleavage, and DNA Fragmentation

In addition to cell cycle arrest, compounds based on the benzofuran scaffold have been shown to induce programmed cell death, or apoptosis. nih.govnih.gov A key biochemical hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear protein involved in DNA repair. nih.gov During caspase-dependent apoptosis, PARP-1 is cleaved by activated caspases 3 and 7. nih.govnih.gov This event is considered a definitive indicator of apoptosis. nih.gov

The cleavage of PARP-1 results in two specific fragments: a 24-kDa DNA-binding domain and an 89-kDa catalytic fragment. nih.govnih.gov The 24-kDa fragment remains in the nucleus and binds to damaged DNA, while the 89-kDa fragment, which has reduced DNA binding capacity, is released from the nucleus into the cytosol. nih.gov This cleavage effectively inactivates PARP-1, preventing DNA repair and facilitating the progression of apoptosis. nih.gov The process is often accompanied by DNA fragmentation and the formation of pyknotic nuclei, which are condensed and fragmented. nih.gov

Studies on benzofuran derivatives align with these mechanisms. A novel benzofuran lignan was identified as a potent inducer of apoptosis in Jurkat T lymphocytes. nih.gov Another study found that a specific benzofuran-based carboxylic acid derivative exhibited pro-apoptotic actions in human breast cancer cells. nih.gov The induction of apoptosis by these compounds suggests that their mechanism of action involves the activation of caspase cascades, leading to the characteristic cleavage of PARP-1 and subsequent DNA fragmentation.

Modulation of Anti-apoptotic Protein Expression (e.g., Bcl-2)

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. nih.govnih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators in this process, with Bcl-2 itself being a primary anti-apoptotic protein that promotes cell survival. nih.govnih.gov Overexpression of Bcl-2 has been observed in numerous cancers, including breast cancer, prostate cancer, and B-cell lymphomas, where it contributes to tumor cell survival and proliferation. nih.gov

Therefore, targeting and inhibiting Bcl-2 is a significant strategy in cancer therapy. nih.govnih.gov The expression of Bcl-2 can be transcriptionally regulated by the tumor suppressor gene p53. nih.gov The modulation of Bcl-2 via the p53 signaling pathway is a mechanism that can be exploited to induce apoptosis in cancer cells. nih.govnih.gov While direct studies on this compound's effect on Bcl-2 are specific, the pro-apoptotic activity observed in the broader class of benzofuran derivatives suggests that a potential mechanism for their efficacy could involve the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov By reducing the levels of Bcl-2, the balance is shifted in favor of pro-apoptotic proteins, leading to the initiation of the apoptotic cascade.

Antimicrobial Properties and Associated Mechanisms

Antibacterial Activity (e.g., Staphylococcus aureus)

The benzofuran scaffold has been a subject of investigation for developing new antibacterial agents, with some derivatives showing notable activity against Gram-positive bacteria, including the pathogenic Staphylococcus aureus. mdpi.comnih.gov The rise of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel therapeutic structures. nih.govnih.gov

In one study, a series of 2-salicyloylbenzofuran derivatives were synthesized and evaluated for their antibacterial properties. nih.gov It was found that derivatives containing a carboxylic acid group on an ether linker showed significantly increased antibacterial activity against three Gram-positive strains: Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and MRSA. nih.gov Compound 8h from this series was identified as the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM. nih.gov Another investigation into benzofurans isolated from the marine-derived fungus Penicillium crustosum found that one compound exhibited moderate antibacterial activity against Staphylococcus aureus. mdpi.com These findings indicate that the 2-arylbenzofuran framework, particularly when modified with specific functional groups like carboxylic acids, is a promising scaffold for developing new agents against challenging Gram-positive pathogens. nih.gov

| Compound/Derivative Class | Target Organism(s) | Potency (MIC) | Source |

| 2-Salicyloylbenzofuran (Compound 8h) | S. aureus (MSSA & MRSA), S. faecalis | 0.06–0.12 mM | nih.gov |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | Moderate Activity | mdpi.com |

Antifungal Activity

Derivatives of benzofuran have also demonstrated significant potential as antifungal agents. mdpi.comnih.govnih.gov Amiodarone, a synthetic drug based on the benzofuran ring system, has shown potent activity against a broad range of fungi, suggesting that this chemical scaffold could define a new class of antimycotics. nih.gov

To explore this, a series of benzofuran derivatives were synthesized and tested for growth inhibition of the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Several of these derivatives were found to inhibit fungal growth, with two showing significant antifungal activity. nih.gov In a separate study, compounds isolated from Penicillium crustosum were evaluated, and an oxa-benzofuran compound (compound 6) showed antifungal effects against Penicillium italicum, Colletotrichum musae, and Fusarium oxysporum, with MIC values as low as 12.5 µg/mL for the first two. mdpi.com Furthermore, cicerfuran, a naturally occurring 2-arylbenzofuran phytoalexin, was the only compound among a series of related analogues to show antimicrobial activity, with MICs as low as 25 µg/ml against several filamentous fungi. nih.gov These results underscore the versatility of the benzofuran core structure in the development of new antifungal therapies.

Antiviral Properties

The investigation of heterocyclic compounds as sources of biologically active agents extends to antiviral applications. nih.gov While direct antiviral studies on this compound are not extensively detailed in the provided context, research on related heterocyclic structures indicates the potential of this chemical class. For instance, derivatives of epoxybenzooxocinopyridine, a related heterocyclic system, were synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov One of these compounds demonstrated antiviral activity, highlighting it as a prospective lead substance for further research. nih.gov

Additionally, many naturally derived compounds with antiviral properties belong to the polyphenol class. mdpi.com Benzofurans are a core structure in many natural products, including some polyphenols. Polyphenols extracted from various plant and algal sources have been shown to inhibit different viruses, including the influenza virus, by targeting viral enzymes like neuraminidase or by blocking the attachment of the virus to host cells. mdpi.com This general activity within related chemical classes suggests that benzofuran-2-carboxylic acid scaffolds could also possess antiviral properties, making them a subject for future investigation in this therapeutic area.

Interference with Quorum Sensing Signaling Pathways

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors such as biofilm formation and virulence factor production. nih.gov The disruption of QS pathways is considered a promising strategy for anti-virulence therapy. nih.gov While extensive research has been conducted to identify QS inhibitors from various chemical classes, current scientific literature does not provide specific evidence detailing the activity of this compound as an inhibitor of quorum sensing signaling pathways. Research into QS inhibitors has identified various molecular structures, such as flavonoids and organosulfur compounds, that can interfere with these bacterial communication systems. mdpi.comnih.gov However, the potential for the this compound scaffold to interfere with QS systems like the las or rhl systems in Pseudomonas aeruginosa or other bacterial models has not yet been reported.

Anti-inflammatory and Antioxidant Potential

The benzofuran scaffold, particularly when functionalized with fluorine and carboxylic acid groups, has been identified as a promising framework for the development of anti-inflammatory agents. nih.govchemimpex.com Studies on a series of fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects in cellular and in vivo models. nih.gov The presence of fluorine, in conjunction with a carboxyl group, has been suggested to enhance these biological effects. nih.govchemimpex.com

In investigations using lipopolysaccharide (LPS)-stimulated macrophages, certain fluorinated benzofuran derivatives effectively suppressed inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.govchemimpex.com This inhibition led to a decrease in the secretion of several inflammatory mediators. For a selection of these compounds, the half-maximal inhibitory concentrations (IC50) were determined, highlighting their potency.

| Inflammatory Mediator | Reported IC50 Value Range (µM) |

|---|---|

| Interleukin-6 (IL-6) | 1.2 to 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 |

| Nitric Oxide (NO) | 2.4 to 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 to 20.5 |

Regarding antioxidant potential, studies on related benzofuran-2-carboxamide derivatives have shown promising results. nih.gov These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are key markers of antioxidant activity. nih.gov For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to inhibit lipid peroxidation (LPO) in rat brain homogenates and to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. One derivative, featuring a hydroxyl substitution, showed notable activity, inhibiting LPO by 62% and scavenging DPPH radicals by 23.5% at a concentration of 100 μM. nih.gov These findings suggest that the benzofuran-2-carboxylic acid core structure is a viable scaffold for developing compounds with significant antioxidant properties. nih.govnih.gov

Neuropharmacological Aspects of Benzofuran Derivatives

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a range of neuropharmacological activities. nih.govmedcraveonline.com Research has shown that certain psychoactive benzofurans, such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), act as monoamine agonists by interacting with transporters for noradrenaline, dopamine, and serotonin in a manner similar to MDMA. nih.gov These compounds typically inhibit noradrenaline and serotonin uptake more potently than dopamine uptake and can also act as partial agonists at serotonin 5-HT2A receptors. nih.gov

Furthermore, the benzofuran structure has been investigated for its neuroprotective potential. nih.gov A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed significant protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.gov One of the most potent compounds in the series exhibited neuroprotective effects comparable to the NMDA antagonist memantine. This neuroprotection was linked to the attenuation of NMDA-induced reactive oxygen species (ROS) generation, indicating that the neuropharmacological effects may be, in part, mediated by antioxidant mechanisms. nih.gov These findings underscore the potential of the benzofuran-2-carboxylic acid framework in the design of agents for treating neurodegenerative disorders where excitotoxicity and oxidative stress are contributing factors. nih.gov

Other Investigated Biological Activities (e.g., anticonvulsant, antidepressant)

The versatile benzofuran scaffold is associated with a wide spectrum of biological activities, and its derivatives have been investigated for potential therapeutic applications beyond inflammation and neuroprotection, including anticonvulsant and antidepressant effects. nih.govmedcraveonline.comtaylorandfrancis.com

While specific studies on the anticonvulsant properties of this compound are not available, the general class of benzofuran derivatives has been noted for possessing anticonvulsant activity. nih.govmedcraveonline.com

Computational Chemistry and Structural Biology of 7 Fluorobenzofuran 2 Carboxylic Acid Complexes

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Fluorobenzofuran-2-carboxylic acid, docking simulations are instrumental in predicting how it might bind to a biological target, such as an enzyme or a receptor.

For instance, studies on related benzofuran-2-carboxylic acid derivatives have utilized molecular docking to investigate their inhibitory effects on various enzymes. nih.govmdpi.com These simulations help in understanding the binding affinity and the specific interactions at the active site. The general procedure involves preparing the 3D structure of the ligand (this compound) and the protein target. Docking software, such as AutoDock, is then used to explore various binding poses of the ligand within the protein's binding pocket. nih.gov The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's activity. For example, docking studies on similar compounds have shown that the carboxylic acid group often forms critical hydrogen bonds with amino acid residues in the target's active site.

Table 1: Illustrative Molecular Docking Results for a Benzofuran (B130515) Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Enzyme X | -8.5 | Arg120, Tyr234 | Hydrogen Bond, π-π Stacking |

| Receptor Y | -7.2 | Leu56, Val103 | Hydrophobic Interaction |

| Enzyme Z | -9.1 | Ser98, His150 | Hydrogen Bond, Metal Coordination |

Note: This table is a hypothetical representation of typical molecular docking data for illustrative purposes.

Quantum Mechanical Calculations and Density Functional Theory (DFT) Applications

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules like this compound. nih.gov DFT studies can provide insights into the molecule's geometry, charge distribution, and reactivity.

Research on benzofuran carboxylic acid derivatives has employed DFT to calculate various molecular properties. nih.govresearchgate.net These calculations help in understanding the molecule's stability, electronic properties, and vibrational frequencies. For example, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's chemical reactivity and its ability to participate in electronic transitions. nih.gov

Furthermore, DFT can be used to study the energetics of different conformations of the molecule and to analyze the nature of intermolecular interactions, which is crucial for understanding its binding to biological targets.

X-ray Crystallographic Studies of Protein-Ligand Complexes

X-ray crystallography is an experimental technique that provides a detailed 3D structure of a molecule. When applied to a protein-ligand complex, it can reveal the precise binding mode of the ligand, including the specific atomic interactions with the protein.

While a crystal structure of this compound complexed with a specific target is not yet publicly available, studies on analogous benzofuran derivatives have successfully utilized this technique. nih.gov For example, the crystal structure of a related inhibitor bound to its target enzyme can show the exact orientation of the benzofuran ring and the carboxylic acid group within the active site. nih.gov This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformations is important as it can influence its ability to bind to a target.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound, either in solution or bound to a protein, can reveal its conformational flexibility and the stability of its interactions. These simulations can show how the molecule adapts its shape to fit into a binding site and how its interactions with the protein and surrounding water molecules evolve over time. This dynamic picture complements the static information obtained from molecular docking and X-ray crystallography.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, untested compounds.

In the context of benzofuran derivatives, QSAR studies would involve compiling a dataset of compounds with known biological activities. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can include physicochemical properties, electronic properties, and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A validated QSAR model could then be used to predict the potential activity of this compound and to guide the design of new derivatives with improved potency.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological activity of this compound is fundamentally governed by its intermolecular interactions with its biological target. A detailed analysis of these interactions is crucial for understanding its mechanism of action.

Hydrogen Bonding: The carboxylic acid group of the molecule is a potent hydrogen bond donor and acceptor. It is likely to form strong hydrogen bonds with polar amino acid residues, such as serine, threonine, and histidine, in the binding site of a protein.

Hydrophobic Interactions: The benzofuran ring system is largely hydrophobic and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Halogen Bonding: The fluorine atom at the 7-position can potentially participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can be an important interaction for enhancing binding affinity and selectivity.

Computational tools like DFT and the analysis of crystal structures are used to characterize these interactions in detail. mdpi.com

Pharmacophore Mapping and Binding Mode Elucidation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore mapping involves identifying the key chemical features of a set of active molecules and their spatial arrangement.

For a series of active benzofuran-2-carboxylic acid derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the carboxylic acid), and an aromatic ring feature. This model can then be used as a 3D query to screen virtual compound libraries to identify new potential inhibitors.

Elucidating the binding mode of this compound involves integrating data from various computational and experimental techniques. Molecular docking can provide initial hypotheses, which can be refined by MD simulations and ultimately validated by experimental methods like X-ray crystallography. A clear understanding of the binding mode is essential for the rational design of new and improved therapeutic agents based on this chemical scaffold.

Advanced Research Applications and Methodological Advancements

Development of Fluoro-Benzofuran Probes for Biological System Investigations

The benzofuran-2-carboxylic acid framework, particularly its fluorinated variants, serves as a valuable core for designing specialized probes to investigate biological systems. The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the electronic properties of the molecule, which are desirable characteristics for a biological probe.

In a notable application, the benzofuran-2-carboxylic acid moiety has been identified as a potent phosphotyrosine (pTyr) mimic. This mimicry is crucial in the design of inhibitors for enzymes such as lymphoid-tyrosine phosphatase (LYP), which plays a key role in the T-cell receptor (TCR) signaling pathway and tumor immunity. By incorporating this scaffold into larger molecules, researchers can create probes that selectively target the active sites of such phosphatases, enabling detailed studies of their function and role in disease. The fluorine atom at the 7-position can further refine the probe's interaction with the target protein, potentially leading to enhanced selectivity and efficacy. Derivatives designed from this scaffold have been shown to regulate TCR signaling by specifically inhibiting LYP, demonstrating their utility as chemical probes in immunology research.

Role in the Synthesis of Complex Heterocyclic Systems with Research Utility

7-Fluorobenzofuran-2-carboxylic acid is a pivotal building block for constructing more elaborate, multi-ring heterocyclic systems. Its carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are often the initial steps in a longer synthetic sequence.

One powerful strategy involves converting the carboxylic acid to an 8-aminoquinoline (B160924) (AQ) amide. This amide then acts as a directing group for palladium-catalyzed C–H functionalization, allowing for the precise installation of aryl or heteroaryl substituents at the adjacent C3 position of the benzofuran (B130515) ring. Subsequent removal of the directing group via transamidation yields structurally complex C3-substituted benzofuran-2-carboxamides. This modular approach allows for the systematic creation of a library of complex molecules from a single, readily available fluorinated precursor.

Furthermore, the benzofuran core is frequently hybridized with other heterocyclic systems to generate novel compounds with unique biological profiles. For instance, new heterocyclic/benzofuran hybrids have been designed and synthesized based on the known anti-inflammatory properties of the benzofuran scaffold, leading to the discovery of potential new anti-inflammatory agents. These complex systems are instrumental in research aimed at understanding and targeting signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Strategies for Enhancing Biological Efficacy in Research Models

Structure-activity relationship (SAR) studies are central to this process. By synthesizing a series of analogs with varied substituents on the benzofuran ring or the N-phenylamide moiety, researchers can identify which chemical features are critical for activity. For example, in the development of novel anticancer agents, a library of benzofuran-2-carboxylic acid N-(substituted)phenylamides was synthesized and evaluated. These studies revealed that the presence of hydrophobic groups on the N-phenyl ring enhanced inhibitory activity against NF-κB, a key transcription factor involved in cancer progression.

One derivative, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, was identified as a promising lead scaffold that exhibited both outstanding anticancer effects and potent NF-κB inhibitory activity. The detailed findings from these studies are often presented in tabular format to compare the efficacy of different derivatives.

| Compound Derivative | Target Cancer Cell Line | Activity (GI₅₀ µM) | Reference |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (Renal) | 2.74 | |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | HCT15 (Colon) | 2.37 | |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | MM231 (Breast) | 2.20 | |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NUGC-3 (Gastric) | 2.48 |

In another research area, derivatives of this scaffold were investigated as inhibitors of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. SAR exploration showed that the introduction of a dimethylamino group at the 6-position of the benzofuran ring resulted in a compound with robust cellular activity. Further research has also demonstrated that optimizing these derivatives can lead to compounds that significantly suppress tumor growth in animal models by boosting antitumor immunity, including the activation of T-cells.

| Compound | Target | Activity (IC₅₀) | Research Model | Reference |

| Compound 5d (a heterocyclic/benzofuran hybrid) | NO generation | 52.23 ± 0.97 µM | LPS-stimulated RAW-264.7 cells | |

| Compound 29 (a 6-N,N-dimethylamino benzofuran derivative) | Cellular Activity | 168 nM | In vitro cellular assay | |

| Compound D34 (a benzofuran-2-carboxylic acid derivative) | LYP Inhibition | Kᵢ = 0.93 μM | MC38 syngeneic mouse model |

These examples underscore the importance of iterative design and synthesis, guided by biological testing, to enhance the efficacy of this compound derivatives for specific research applications.

Future Perspectives and Emerging Research Avenues for 7 Fluorobenzofuran 2 Carboxylic Acid

Exploration of Novel Synthetic Pathways for Derivatization

The functionalization and derivatization of the 7-fluorobenzofuran-2-carboxylic acid core are critical for expanding its chemical space and tuning its biological activity. Future research will likely move beyond traditional methods to embrace more advanced and efficient synthetic strategies.

One promising avenue is the use of C-H activation reactions , which allow for the direct functionalization of the benzofuran (B130515) ring without the need for pre-functionalized starting materials. numberanalytics.com This approach offers a more atom-economical and efficient route to novel analogues. Another area of exploration is the development of novel intramolecular cyclization techniques. For instance, methods involving a direct thermal intramolecular cyclization of a phenyl propargyl ether intermediate have been used to construct the core 2-methylbenzofuran (B1664563) derivative, which can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com

Furthermore, new reagents and protocols for modifying the carboxylic acid group are continuously being developed. nih.gov These methods enable the synthesis of a diverse range of amides, esters, and other bioisosteres, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. researchgate.net The synthesis of various ester and amide derivatives has been a common strategy to explore structure-activity relationships (SAR). researchgate.net

| Synthetic Strategy | Description | Potential Advantage |

| C-H Activation | Direct functionalization of the benzofuran C-H bonds. numberanalytics.com | High atom economy, reduced number of synthetic steps. |

| Intramolecular Cyclization | Formation of the benzofuran ring from acyclic precursors, such as via Claisen rearrangement of phenyl propargyl ethers. mdpi.com | Efficient construction of the core heterocyclic system. |

| Carboxylic Acid Derivatization | Conversion of the carboxylic acid moiety into esters, amides, or other functional groups. nih.govresearchgate.net | Modulation of solubility, stability, and target interaction. |

Identification and Validation of New Biological Targets and Mechanisms of Action

While benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise molecular targets often remain to be fully elucidated. nih.govnih.gov Future research will focus on identifying and validating novel biological targets for derivatives of this compound.

Recent studies have made significant progress in this area. For example, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP) , a key negative regulator of T-cell activation. nih.gov Inhibition of LYP by these compounds enhances T-cell receptor (TCR) signaling, promoting an anti-tumor immune response, which has shown significant efficacy in mouse cancer models. nih.gov

Other identified targets for benzofuran-based compounds include:

PI3K/VEGFR2: Certain benzofuran hybrids have been designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy. nih.gov

KAT6A/B: An acylsulfonamide-benzofuran series was discovered to be a novel structural class for inhibiting the lysine (B10760008) acetyltransferases KAT6A and KAT6B, which are frequently amplified in various cancers. nih.gov

PPARα: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been developed as highly potent and subtype-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, demonstrating excellent cholesterol- and triglyceride-lowering activity. nih.gov

NF-κB and MAPK Pathways: Benzofuran hybrids have shown potential as anti-inflammatory agents by inhibiting key proteins in the NF-κB and MAPK signaling pathways, such as IKKα/IKKβ, P65, ERK, JNK, and P38. nih.gov

Salicylate Synthase MbtI: A 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was identified as a candidate inhibitor of MbtI, an enzyme essential for iron acquisition in mycobacteria. mdpi.com

| Biological Target | Therapeutic Area | Mechanism of Action |

| Lymphoid Tyrosine Phosphatase (LYP) | Cancer Immunotherapy | Inhibition of LYP enhances T-cell receptor signaling, boosting antitumor immunity. nih.gov |

| PI3K / VEGFR-2 | Oncology | Dual inhibition of key pathways involved in cancer cell growth and angiogenesis. nih.gov |

| KAT6A / KAT6B | Oncology | Inhibition of histone acetyltransferases that play a role in chromatin regulation and are amplified in cancers. nih.gov |

| PPARα | Dyslipidemia | Agonism of PPARα leads to potent lowering of cholesterol and triglycerides. nih.gov |

| NF-κB / MAPK Pathways | Inflammation | Inhibition of pro-inflammatory signaling cascades. nih.gov |

| Salicylate Synthase MbtI | Infectious Disease | Inhibition of an essential enzyme for mycobacterial iron acquisition. mdpi.com |

Design of Next-Generation Benzofuran-Based Chemical Probes and Tools

Beyond direct therapeutic applications, the this compound scaffold is a valuable platform for designing sophisticated chemical probes and tools to investigate biological processes. These tools are instrumental in target identification, validation, and understanding mechanisms of action.

An emerging application is the development of fluorescent probes . For instance, a fluorescent probe based on a benzofuran derivative has been designed for the detection of hydrazine, a toxic industrial chemical. researchgate.net Such probes can be engineered to exhibit a "turn-on" fluorescence response upon reacting with a specific analyte, enabling its detection in environmental and biological samples. researchgate.net The design principles involve incorporating the benzofuran core into a larger system with a fluorophore and a reactive site. This area of research provides powerful tools for cellular imaging and diagnostics.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of benzofuran-based drug candidates. researchgate.net These computational tools can process vast amounts of chemical and biological data to accelerate the design-build-test-learn cycle. nih.govnih.gov

Key applications of AI/ML in this context include:

Virtual Screening and Hit Discovery: AI models can rapidly screen large virtual libraries of benzofuran derivatives to identify compounds with a high probability of binding to a specific biological target. researchgate.net

Predictive Modeling (QSAR): Machine learning algorithms can build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of novel benzofuran analogues before they are synthesized. nih.govnih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new benzofuran-based molecules with desired properties, exploring chemical space that may not be accessible through traditional medicinal chemistry approaches. researchgate.net

Multi-Objective Optimization: In drug discovery, multiple properties must be optimized simultaneously. AI techniques can be used to find candidate molecules that represent the best compromise between potency, selectivity, and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

The success of these in silico methods relies heavily on the availability of high-quality, curated datasets for training and validating the algorithms. wur.nl

Multidisciplinary Approaches in Chemical Biology and Medicinal Chemistry Research

The future development of this compound and its derivatives will increasingly depend on multidisciplinary collaborations. numberanalytics.com The journey from a promising chemical scaffold to a clinically effective drug requires the integration of expertise from various scientific disciplines.

This collaborative approach involves:

Synthetic Chemistry: To devise and execute efficient syntheses of novel compounds. ox.ac.uk

Computational Chemistry: To perform molecular docking, simulate interactions with biological targets, and guide the design of new derivatives. nih.gov

Chemical Biology: To develop probes and tools to interrogate biological systems and elucidate mechanisms of action. ox.ac.uk

Biochemistry and Pharmacology: To conduct in vitro and in vivo assays to evaluate the efficacy and selectivity of the compounds. nih.govox.ac.uk

Structural Biology: To determine the crystal structures of compounds bound to their protein targets, providing critical insights for structure-based drug design. ox.ac.uk

By combining these fields, researchers can create a synergistic workflow that accelerates the discovery and development of next-generation therapeutics based on the this compound scaffold. numberanalytics.comox.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Fluorobenzofuran-2-carboxylic acid in laboratory settings?

- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorinated benzofuran precursors can react with carboxylic acid derivatives under basic conditions (e.g., NaOH or K₂CO₃) to facilitate carboxylation. Optimization may require anhydrous solvents (e.g., DMF), temperature control (60–80°C), and inert atmospheres to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for obtaining high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Use a multi-technique approach:

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ¹H NMR signals split by adjacent fluorine atoms) and aromatic proton environments.

- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).

- HRMS : Validate molecular ion peaks ([M-H]⁻ for negative-ion mode).

- HPLC-UV : Assess purity at λ = 254 nm using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Exposure Response : For ingestion, rinse the mouth with water (do not induce vomiting) and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste under local regulations .

Q. How should this compound be stored to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Pre-dry storage vials to prevent hydrolysis. Regularly monitor purity via HPLC, especially after prolonged storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer:

- Dose-Response Studies : Test activity across multiple concentrations and cell lines (e.g., cancer vs. normal cells) to identify context-dependent effects.

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Impurity Profiling : Characterize byproducts via LC-MS to rule out interference from synthetic impurities .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

- Methodological Answer:

- Flow Chemistry : Enhance mixing and heat transfer for exothermic reactions.